2-methylsulfanyl-N-(4-thieno[3,2-d]pyrimidin-4-yloxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methylsulfanyl-N-(4-thieno[3,2-d]pyrimidin-4-yloxyphenyl)acetamide is a novel compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of thienopyrimidines and has shown promising results in various scientific studies.
Mechanism of Action
The exact mechanism of action of 2-methylsulfanyl-N-(4-thieno[3,2-d]pyrimidin-4-yloxyphenyl)acetamide is not fully understood. However, it has been suggested that the compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to decrease the expression of various pro-inflammatory cytokines, including interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It also inhibits the activity of COX-2, which is involved in the production of prostaglandins that contribute to inflammation and pain.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-methylsulfanyl-N-(4-thieno[3,2-d]pyrimidin-4-yloxyphenyl)acetamide in lab experiments is its potent anticancer activity. It has been found to be effective against various cancer cell lines, making it a promising candidate for further research. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 2-methylsulfanyl-N-(4-thieno[3,2-d]pyrimidin-4-yloxyphenyl)acetamide. One area of interest is the development of more efficient synthesis methods that can produce the compound in larger quantities. Another direction is to investigate the compound's potential as an antifungal agent, as it has shown activity against Candida albicans and Aspergillus fumigatus. Additionally, further studies are needed to fully understand the compound's mechanism of action and to identify any potential side effects or toxicity. Finally, the compound's potential as a therapeutic agent for other diseases, such as inflammation and pain, should also be explored.
In conclusion, this compound is a novel compound that has shown promising results in various scientific studies. Its potent anticancer activity, antifungal activity, and anti-inflammatory and analgesic properties make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and identify any potential side effects or toxicity.
Synthesis Methods
The synthesis of 2-methylsulfanyl-N-(4-thieno[3,2-d]pyrimidin-4-yloxyphenyl)acetamide is a multistep process that involves the reaction of 2-chloro-4-nitrophenyl acetate with thiophene-2-carbaldehyde to produce 2-(thiophen-2-yl)-4-nitrophenyl acetate. This intermediate is then reacted with thioacetamide in the presence of palladium catalyst to produce 2-(thiophen-2-yl)-4-nitrophenyl thioacetamide. Finally, reduction of this intermediate with sodium borohydride in methanol yields this compound.
Scientific Research Applications
2-methylsulfanyl-N-(4-thieno[3,2-d]pyrimidin-4-yloxyphenyl)acetamide has shown potential in various scientific studies. It has been found to exhibit anticancer activity against various cancer cell lines, including breast, ovarian, and lung cancer cells. It also has shown antifungal activity against Candida albicans and Aspergillus fumigatus. In addition, it has been found to possess anti-inflammatory and analgesic properties.
Properties
IUPAC Name |
2-methylsulfanyl-N-(4-thieno[3,2-d]pyrimidin-4-yloxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S2/c1-21-8-13(19)18-10-2-4-11(5-3-10)20-15-14-12(6-7-22-14)16-9-17-15/h2-7,9H,8H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWULERMFCPIEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(=O)NC1=CC=C(C=C1)OC2=NC=NC3=C2SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.